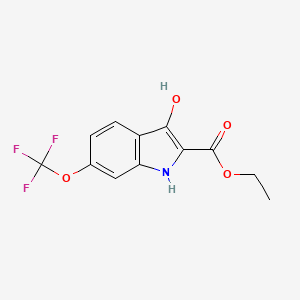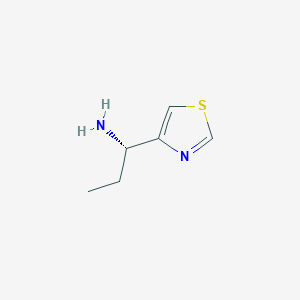
(S)-1-(Thiazol-4-yl)propan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-1-(Thiazol-4-yl)propan-1-amine is a chiral amine compound featuring a thiazole ring. Compounds containing thiazole rings are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(Thiazol-4-yl)propan-1-amine typically involves the formation of the thiazole ring followed by the introduction of the chiral amine group. Common synthetic routes may include:
Cyclization Reactions: Starting from appropriate precursors, the thiazole ring can be formed through cyclization reactions.
Chiral Amine Introduction: The chiral amine group can be introduced using chiral catalysts or starting from chiral precursors.
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic routes for large-scale production, ensuring high yield and purity. This may include:
Catalytic Processes: Using catalysts to enhance reaction rates and selectivity.
Purification Techniques: Employing techniques such as crystallization or chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
(S)-1-(Thiazol-4-yl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or amides.
Reduction: The thiazole ring can be reduced under specific conditions.
Substitution: The compound can participate in substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while substitution may introduce various functional groups.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the synthesis of specialty chemicals or materials.
Mecanismo De Acción
The mechanism of action of (S)-1-(Thiazol-4-yl)propan-1-amine would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity. The thiazole ring can participate in various interactions, such as hydrogen bonding or π-π stacking, influencing the compound’s activity.
Comparación Con Compuestos Similares
Similar Compounds
®-1-(Thiazol-4-yl)propan-1-amine: The enantiomer of the compound, which may have different biological activities.
Thiazole-containing Amines: Other compounds with similar structures but different substituents on the thiazole ring.
Uniqueness
(S)-1-(Thiazol-4-yl)propan-1-amine is unique due to its specific chiral configuration and the presence of the thiazole ring, which can impart distinct biological and chemical properties.
For detailed and specific information, consulting scientific literature and databases is recommended.
Propiedades
Fórmula molecular |
C6H10N2S |
|---|---|
Peso molecular |
142.22 g/mol |
Nombre IUPAC |
(1S)-1-(1,3-thiazol-4-yl)propan-1-amine |
InChI |
InChI=1S/C6H10N2S/c1-2-5(7)6-3-9-4-8-6/h3-5H,2,7H2,1H3/t5-/m0/s1 |
Clave InChI |
MXRDASZDVHAKBF-YFKPBYRVSA-N |
SMILES isomérico |
CC[C@@H](C1=CSC=N1)N |
SMILES canónico |
CCC(C1=CSC=N1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxylate5,5-dioxide](/img/structure/B13116837.png)
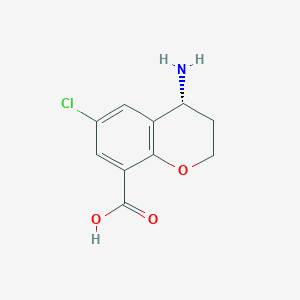
![N-[2-(Diethylamino)ethyl]-2-methyl-4,6-pyrimidinediamine](/img/structure/B13116850.png)
![8-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one](/img/structure/B13116854.png)
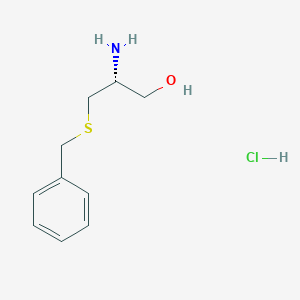

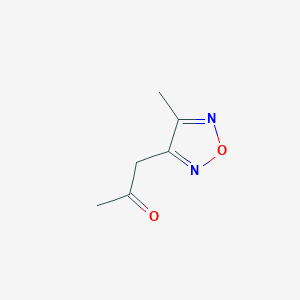

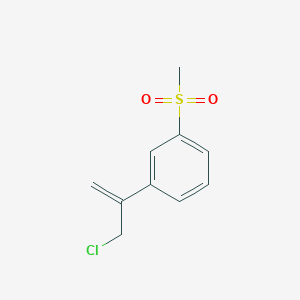

![2,2'-([1,1'-Biphenyl]-4,4'-diyl)bis(2-oxoacetaldehyde) hydrate](/img/structure/B13116884.png)

